Dibenzyl phenyl phosphate
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Overview
Description
Dibenzyl phenyl phosphate is an organic phosphate ester compound. It is characterized by the presence of two benzyl groups and one phenyl group attached to a phosphate moiety. This compound is known for its applications in organic synthesis and as a reagent in various chemical reactions.
Mechanism of Action
Target of Action
Dibenzyl phenyl phosphate is primarily used for the phosphorylation of phenols . The compound’s primary targets are phenols, which are aromatic compounds with a hydroxyl group attached to a carbon atom in the aromatic ring . The role of phenols in this context is to serve as substrates for the phosphorylation process .
Mode of Action
The compound interacts with its targets (phenols) through a process known as phosphorylation . This involves the addition of a phosphate group to the phenol, resulting in the formation of this compound . This reaction is facilitated by the presence of N-ethyldiisopropylamine and DMAP .
Biochemical Pathways
The phosphorylation of phenols by this compound is part of the broader phenylpropanoid biosynthetic pathway . This pathway is responsible for the synthesis of a wide range of secondary metabolites in plants, including flavonoids and other phenolic compounds . The downstream effects of this pathway include the production of compounds that play key roles in plant defense, pigmentation, and structural integrity .
Pharmacokinetics
It is known that the compound is soluble in dmso and methanol, and it reacts with water
Result of Action
The phosphorylation of phenols by this compound results in the formation of phenylalkylphosphonamidates . These compounds are used as probes for a hydrophobic binding register in prostate-specific membrane antigen . This suggests that the action of this compound could have implications for the study and treatment of prostate cancer .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of water . The compound is moisture-sensitive and should be stored under dry inert gas . It is also incompatible with oxidizing agents . These factors can influence the compound’s stability, efficacy, and overall action.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibenzyl phenyl phosphate can be synthesized through the phosphorylation of phenols. One common method involves the reaction of dibenzyl phosphite with phenol in the presence of N-ethyldiisopropylamine and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction typically proceeds under mild conditions, yielding this compound as the product.
Industrial Production Methods: Industrial production of this compound often involves large-scale phosphorylation reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions: Dibenzyl phenyl phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phosphonic acids.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphate group is replaced by other nucleophiles.
Hydrolysis: It can be hydrolyzed to produce phenol and dibenzyl phosphate under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular iodine.
Substitution: Reagents such as alkyl halides and amines are used in substitution reactions.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide, facilitate hydrolysis.
Major Products:
Oxidation: Phosphonic acids.
Substitution: Various substituted phosphates.
Hydrolysis: Phenol and dibenzyl phosphate.
Scientific Research Applications
Dibenzyl phenyl phosphate has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the phosphorylation of phenols and alcohols.
Medicine: It is involved in the synthesis of biologically active compounds, including potential drug candidates.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Comparison with Similar Compounds
Dibenzyl phosphite: Used in similar phosphorylation reactions but has different reactivity and stability.
Diphenyl phosphate: Another phosphate ester with two phenyl groups, used in similar applications but with distinct chemical properties.
Uniqueness: Dibenzyl phenyl phosphate is unique due to its specific combination of benzyl and phenyl groups, which impart distinct reactivity and solubility properties. This makes it particularly useful in certain organic synthesis applications where other phosphate esters may not be as effective.
Properties
IUPAC Name |
dibenzyl phenyl phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19O4P/c21-25(24-20-14-8-3-9-15-20,22-16-18-10-4-1-5-11-18)23-17-19-12-6-2-7-13-19/h1-15H,16-17H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUDFVXRUESNVBI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COP(=O)(OCC2=CC=CC=C2)OC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19O4P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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